![molecular formula C15H9N B15214711 Cyclopenta[kl]acridine CAS No. 31332-53-3](/img/structure/B15214711.png)
Cyclopenta[kl]acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopenta[kl]acridine is a heterocyclic compound that belongs to the acridine family. Acridines are known for their broad range of pharmaceutical properties, including anticancer, antimicrobial, and antiviral activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclopenta[kl]acridine can be synthesized through various methods. One efficient method involves the palladium-catalyzed domino synthesis using commercially available starting materials such as dihalonaphthalenes and diphenylamines . This method combines amination with catalysts for C–H activation, resulting in the formation of the this compound structure.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to improve reaction efficiency and reduce production time .
Análisis De Reacciones Químicas
Types of Reactions: Cyclopenta[kl]acridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles to introduce new functional groups into the this compound structure.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated derivatives.
Aplicaciones Científicas De Investigación
Cyclopenta[kl]acridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound exhibits anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of cyclopenta[kl]acridine primarily involves DNA intercalation. This process allows the compound to insert itself between DNA base pairs, disrupting the normal function of DNA and related enzymes . This disruption can lead to cell cycle arrest and apoptosis, making this compound a potent anticancer agent . Additionally, the compound’s ability to inhibit cholinesterases makes it a promising candidate for treating neurodegenerative diseases like Alzheimer’s .
Comparación Con Compuestos Similares
Cyclopenta[kl]acridine can be compared with other similar compounds such as cyclopentaquinoline and other acridine derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities . For example:
Cyclopentaquinoline: Similar in structure but has different alkyl chain lengths and exhibits selectivity for butyrylcholinesterase.
Acridine Derivatives: These compounds are widely studied for their anticancer and antimicrobial properties.
This compound stands out due to its unique structural features and broad range of applications in various scientific fields.
Propiedades
Número CAS |
31332-53-3 |
|---|---|
Fórmula molecular |
C15H9N |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
8-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,8,10,12,14-octaene |
InChI |
InChI=1S/C15H9N/c1-2-6-13-11(5-1)12-9-8-10-4-3-7-14(16-13)15(10)12/h1-9H |
Clave InChI |
PWWNYAJKGVNCRL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C4C(=CC=CC4=N2)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,6-Dimethylphenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B15214632.png)
![6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15214644.png)


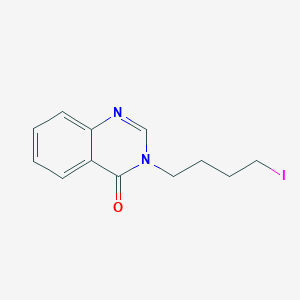
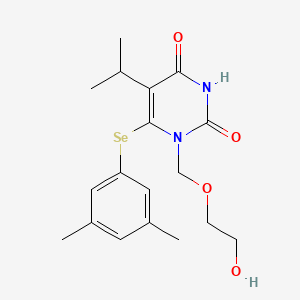
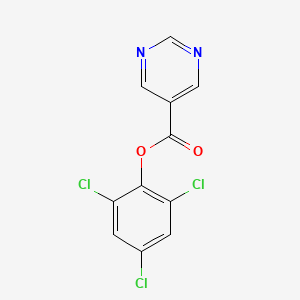
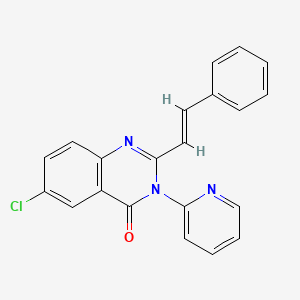
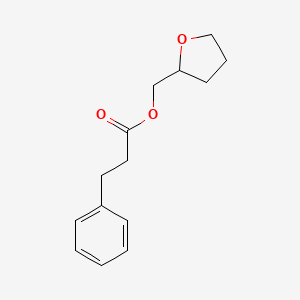
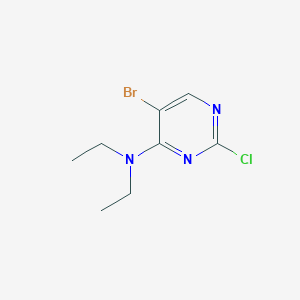
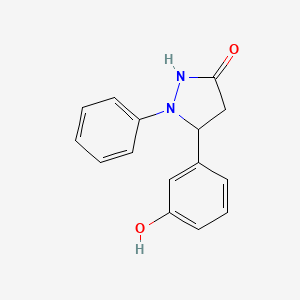
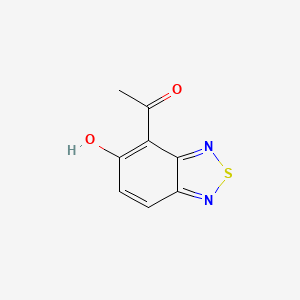
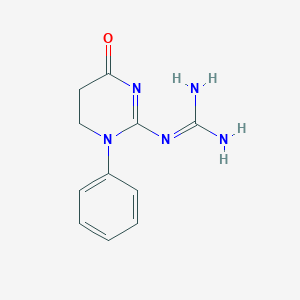
![(3S)-N-[(2-chlorophenyl)methyl]-N-cyclopentylpyrrolidin-3-amine](/img/structure/B15214742.png)
